molecular formula C16H22N2O3 B2741531 Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate CAS No. 1235652-29-5

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate

Cat. No. B2741531
CAS RN: 1235652-29-5
M. Wt: 290.363
InChI Key: UVHAYQGZRRADPU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Piperidine derivatives, like “Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate”, are involved in various chemical reactions. They are used in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and more .

Scientific Research Applications

Oxindole Synthesis via Palladium-catalyzed C-H Functionalization

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate has been used in the synthesis of oxindoles through Palladium-catalyzed C-H functionalization. This method is significant in medicinal chemistry synthesis, particularly as it relates to the development of serine palmitoyl transferase enzyme inhibitors, which have potential applications in treating various diseases, including metabolic disorders and cancers (Magano, Kiser, Shine, & Chen, 2014).

Aza-Pummerer Approach for Synthesis of 4-Chloropiperidines

A novel Aza-Pummerer approach utilizing methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate for synthesizing 4-chloropiperidines has been reported. This method offers an environmentally benign alternative for piperidine formation, showcasing broad substrate scope and high functional group tolerance, which is crucial for developing new pharmaceutical compounds (Ebule, Mudshinge, Nantz, Mashuta, Hammond, & Xu, 2019).

Preclinical Pharmacology and Pharmacokinetics

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate has been explored in the context of preclinical pharmacology and pharmacokinetics. The compound demonstrated significant potential in clinical trials for major depressive disorder due to its selective NMDA receptor subunit 2B antagonism. Its high-binding affinity and specific targeting make it a promising candidate for further therapeutic applications (Garner, Gopalakrishnan, Mccauley, Bednar, Gaul, Mosser, Kiss, Lynch, Patel, Fandozzi, Lagrutta, Briscoe, Liverton, Paterson, Vornov, & Mazhari, 2015).

Corrosion Inhibition on Iron

The compound's derivatives have been evaluated for their corrosion inhibition properties on iron, revealing their potential in protective coatings and materials science. Through quantum chemical calculations and molecular dynamics simulations, these derivatives have shown effectiveness in mitigating corrosion, which is crucial for extending the lifespan of metal-based infrastructures (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Potent Inhibition of Thrombin

Research on stereoisomers of a related compound has demonstrated potent inhibition of thrombin, an enzyme critical in blood coagulation. This finding has implications for developing new anticoagulant drugs, which could be vital for treating cardiovascular diseases and preventing blood clots (Okamoto, Hijikata, Kikumoto, Tonomura, Hara, Ninomiya, Maruyama, Sugano, & Tamao, 1981).

Safety and Hazards

The safety data sheet for a related compound, Methyl piperidine-4-carboxylate, indicates that it is highly flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Piperidine derivatives are a focus of ongoing research due to their importance in drug design. Future directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

methyl 4-[[(2-methylbenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12-5-3-4-6-14(12)15(19)17-11-13-7-9-18(10-8-13)16(20)21-2/h3-6,13H,7-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHAYQGZRRADPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate

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